2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane
Übersicht
Beschreibung
2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane, also known as AZD9291 or osimertinib, is a third-generation epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and received approval from the Food and Drug Administration (FDA) in 2015.
Wirkmechanismus
2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane is a selective inhibitor of mutant EGFR, which is overexpressed in many types of cancer, including NSCLC. It works by binding to the ATP-binding pocket of the EGFR kinase domain, preventing the activation of downstream signaling pathways that promote cancer cell growth and survival. 2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane is highly selective for mutant EGFR, sparing normal EGFR and reducing the risk of side effects.
Biochemical and Physiological Effects
2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models. It has also been shown to cross the blood-brain barrier, making it a potential treatment option for NSCLC patients with brain metastases. In clinical trials, 2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane has demonstrated high response rates and prolonged progression-free survival in patients with EGFR-mutant NSCLC.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane in lab experiments is its high selectivity for mutant EGFR, which allows for more accurate and specific testing of its effects on cancer cells. However, one limitation is its relatively short half-life, which can make it difficult to maintain consistent drug levels in vitro and in vivo. Additionally, the cost of 2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane may be a barrier to its use in some research settings.
Zukünftige Richtungen
Future research on 2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane may focus on its potential use in combination with other drugs, such as immunotherapies, to improve treatment outcomes. Additionally, studies may investigate the mechanisms of resistance to 2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane and develop strategies to overcome them. Finally, research may explore the use of 2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane in other types of cancer that overexpress EGFR, such as head and neck cancer.
Wissenschaftliche Forschungsanwendungen
2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR-mutant NSCLC, particularly those with the T790M mutation, which is associated with resistance to first-generation EGFR inhibitors. 2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane has also been studied in combination with other drugs, such as bevacizumab, to improve treatment outcomes.
Eigenschaften
IUPAC Name |
(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)-(2-propylpyridin-4-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-3-4-16-13-15(5-9-19-16)17(22)21-11-7-18(8-12-21)6-10-20(2)14-18/h5,9,13H,3-4,6-8,10-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPSKJVVUMLYQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=O)N2CCC3(CCN(C3)C)CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.